molecular formula C13H12N2O3 B1445491 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid CAS No. 1350988-89-4

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Cat. No.: B1445491
CAS No.: 1350988-89-4
M. Wt: 244.25 g/mol
InChI Key: KXENIKRXJHZJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound that features both an indole and an azetidine ring The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable in pharmaceutical research .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The interaction of these compounds with their targets can result in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives, including 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, could affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the action of this compound could result in a variety of molecular and cellular effects.

Preparation Methods

The synthesis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the indole and azetidine rings separately, followed by their coupling.

Chemical Reactions Analysis

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(15-6-8(7-15)13(17)18)10-5-14-11-4-2-1-3-9(10)11/h1-5,8,14H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXENIKRXJHZJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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